molecular formula C9H7F3N4 B1608497 5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine CAS No. 502686-01-3

5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B1608497
CAS No.: 502686-01-3
M. Wt: 228.17 g/mol
InChI Key: KFQHVPAQPKJTHF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the triazole ring serves as the parent structure with positional numbering determining substituent locations. The compound exhibits multiple synonymous names in chemical literature, including 3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine and 5-[3-(Trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-amine, reflecting the tautomeric nature of the triazole ring system. The structural identification relies on comprehensive spectroscopic characterization, with the molecular formula C₉H₇F₃N₄ corresponding to nine carbon atoms, seven hydrogen atoms, three fluorine atoms, and four nitrogen atoms arranged in a specific three-dimensional configuration.

The compound's structural representation through the Simplified Molecular Input Line Entry System notation appears as C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NN2)N, providing a linear description of the molecular connectivity. The International Chemical Identifier key KFQHVPAQPKJTHF-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational studies. Physical property measurements indicate a density of 1.469 grams per cubic centimeter and a predicted boiling point of 400.9 degrees Celsius at 760 millimeters of mercury pressure, reflecting the compound's thermal stability and intermolecular interactions.

Property Value Unit
Molecular Formula C₉H₇F₃N₄ -
Molecular Weight 228.174 g/mol
Density 1.469 g/cm³
Boiling Point 400.9 °C
Exact Mass 228.062 g/mol
Polar Surface Area 68.32 Ų

Historical Development of Triazole-Based Heterocyclic Compounds

The historical development of triazole-based heterocyclic compounds traces its origins to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This foundational discovery established the nomenclature and structural framework that would guide subsequent research into triazole chemistry for over a century. The chemistry of triazoles developed gradually following Bladin's initial work, with significant acceleration occurring through the establishment of facile and convenient synthetic techniques alongside the recognition of their versatile interactions with biological systems.

A pivotal moment in triazole development occurred in 1944 with the discovery of antifungal activities in azole derivatives, which led to the subsequent invention of clinically significant compounds including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. These developments demonstrated that triazole-type ring structures could coordinate with heme iron of cytochrome P450 enzymes, establishing the mechanistic basis for their antifungal action through inhibition of ergosterol synthesis. The synthesis methodologies for triazoles expanded significantly with the introduction of the Einhorn-Brunner reaction and the Pellizzari reaction, both of which provided reliable routes to 1,2,4-triazole derivatives.

The modern era of triazole chemistry was revolutionized by the development of click chemistry methodologies, particularly the copper-catalyzed azide-alkyne cycloaddition reaction proposed by Sharpless, which enabled high-yield synthesis of 1,2,3-triazoles. This methodology, along with metal-free alternatives developed in subsequent years, has provided researchers with robust synthetic tools for constructing complex triazole-containing molecules. Recent synthetic developments have focused on multicomponent reactions and cascade processes that allow for the introduction of diverse substituents onto the triazole scaffold, expanding the chemical space available for drug discovery and materials science applications.

Significance of Trifluoromethyl Substitution in Heterocyclic Chemistry

The incorporation of trifluoromethyl groups into heterocyclic compounds represents a critical strategy in modern medicinal chemistry and materials science, owing to the unique electronic and steric properties that fundamentally alter the physiochemical characteristics of the parent molecules. Trifluoromethyl substitution enhances lipophilicity, metabolic stability, and pharmacokinetic properties of heterocyclic drug molecules, making it a particularly valuable modification in pharmaceutical development. The strong electron-withdrawing nature of the trifluoromethyl group, combined with its substantial steric bulk, creates significant changes in molecular properties including acidity, hydrogen bonding capabilities, and overall molecular conformation.

In five-membered heterocycles specifically, research has demonstrated that nitrogen-trifluoromethyl azoles exhibit higher lipophilicity and increased metabolic stability compared to their nitrogen-methyl counterparts. This enhanced stability profile, combined with improved Caco-2 permeability, illustrates the significant potential of trifluoromethyl motifs in bioactive molecules. The synthesis of trifluoromethyl-containing heterocyclics through the annulation of trifluoromethyl building blocks with suitable partners has emerged as a powerful synthetic strategy, with systematic advances documented extensively in recent literature covering the period from 2019 to the present.

The rational design approach employed in developing compounds such as this compound reflects the application of bioisosteric principles, where traditional heterocyclic rings in established drug molecules are replaced by triazole rings while incorporating trifluoromethyl substitution to optimize pharmacological properties. This strategy has been particularly successful in antimalarial drug development, where trifluoromethyl-substituted derivatives have been identified as promising lead compounds through computational docking studies. The combination of triazole scaffolds with trifluoromethyl substitution continues to represent a frontier area in heterocyclic chemistry, with ongoing research exploring new synthetic methodologies and applications in diverse therapeutic areas.

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)16-15-7/h1-4H,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQHVPAQPKJTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391292
Record name 5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502686-01-3
Record name 5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

General Strategy

The synthesis of this compound generally involves the construction of the 1,2,4-triazole core followed by the introduction of the 3-(trifluoromethyl)phenyl substituent and the amino group. Due to tautomerism in the triazole ring, both 3- and 5-substituted isomers can form, but the target compound is the 5-substituted triazol-3-amine.

Preparation via Buchwald–Hartwig Cross-Coupling Reaction

A highly efficient and robust method to prepare 5-(het)arylamino-1,2,4-triazoles, including derivatives such as this compound, is the palladium-catalyzed Buchwald–Hartwig amination. This method involves the cross-coupling of 5-amino- or 5-halo-1,2,4-triazoles with aryl halides or amines, respectively.

  • Catalyst System: The palladium complex [(THP-Dipp)Pd(cinn)Cl], bearing an expanded-ring N-heterocyclic carbene ligand, has been identified as the most active catalyst for this reaction.
  • Reaction Conditions: Typical conditions include 1.0–2.0 mol% catalyst loading, sodium tert-butoxide as base (1.2–3.0 equivalents), and 1,4-dioxane as solvent at 120 °C for 18–24 hours under an inert argon atmosphere.
  • Substrate Scope: The method tolerates a broad range of (het)aryl halides and amines, including those bearing electron-withdrawing groups such as trifluoromethyl, enabling the synthesis of this compound in good to excellent yields (up to 81% reported for the trifluoromethyl derivative).

Experimental Data and Optimization

Catalyst and Base Screening

Entry Catalyst (mol%) Base (equiv.) Yield (%) of 5-(p-tolyl)amino-1,2,3-triazole
1 (THP-Dipp)Pd(cinn)Cl (1) t-BuONa (1.2) 53
2 (THP-Dipp)Pd(cinn)Cl (2) t-BuONa (1.2) 86
3 (THP-Dipp)Pd(cinn)Cl (2) t-BuONa (3.0) 97
4 (THP-Dipp)PdAllylCl (2) t-BuONa (1.2) 73
5 (THP-Dipp)PdMetallylCl (2) t-BuONa (1.2) 39
6 Pd(OAc)2 (2)/RuPhos (4) t-BuONa (1.2) 30
7 Pd(OAc)2 (2)/SPhos (4) t-BuONa (1.2) 5

Note: Reaction conditions involved 0.5 mmol triazole substrate, 1 equiv aryl halide, 2.5 mL 1,4-dioxane, 120 °C, 24 h.

Substrate Scope for Trifluoromethyl-Substituted Derivatives

  • The reaction of 1-benzyl-5-chloro-4-phenyl-1H-1,2,3-triazole with 3-(trifluoromethyl)aniline afforded 5-[3-(trifluoromethyl)phenyl]amino-1,2,3-triazole in 81% yield.
  • A similar reaction with 3,5-bis(trifluoromethyl)aniline gave the corresponding bis-substituted product in 59% yield.
  • The method tolerates steric hindrance and electronic effects, showing broad applicability for trifluoromethyl-substituted aromatic amines.

Detailed Synthetic Procedure

General Procedure for Buchwald–Hartwig Amination:

  • In a Schlenk tube under argon, dissolve 0.5 mmol of 5-amino- or 5-halo-1,2,4-triazole and 1.0 equivalent of the (het)aryl halide or amine in 2.5 mL dry 1,4-dioxane.
  • Degas the solution via three freeze-pump-thaw cycles.
  • Add 2 mol% of (THP-Dipp)Pd(cinn)Cl catalyst and 3 equivalents of sodium tert-butoxide.
  • Stir the reaction mixture at 120 °C for 18 hours.
  • After cooling, quench with water and extract with dichloromethane.
  • Wash organic extracts with brine, dry over MgSO4, filter, and concentrate.
  • Purify the crude product by silica gel chromatography (hexane:ethyl acetate 4:1) to yield the pure 5-(het)arylamino-1,2,4-triazole derivative.

Structural and Spectral Characterization

  • The target compound exhibits a planar structure with the trifluoromethyl-substituted phenyl ring nearly coplanar with the triazole ring, facilitating π-electron delocalization.
  • Characteristic NMR signals include aromatic protons of the phenyl and trifluoromethylphenyl groups, and the amino protons.
  • ^19F NMR signals for the trifluoromethyl group appear typically around δ -62 to -63 ppm.
  • High-resolution mass spectrometry confirms molecular ion peaks consistent with the expected molecular formula C9H5F3N5.

Summary Table of Key Preparation Parameters

Parameter Details
Catalyst (THP-Dipp)Pd(cinn)Cl (2 mol%)
Base Sodium tert-butoxide (3 equiv.)
Solvent 1,4-Dioxane
Temperature 120 °C
Reaction Time 18–24 hours
Substrates 5-amino- or 5-halo-1,2,4-triazoles; (het)aryl halides or amines
Yield (for trifluoromethyl derivative) Up to 81%
Purification Silica gel chromatography (hexane:ethyl acetate 4:1)

Chemical Reactions Analysis

Types of Reactions

5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry

5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine serves as a crucial building block for synthesizing more complex molecules. Its triazole ring structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies. The trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for various chemical transformations.

Biology

In biological research, this compound is being investigated for its potential as a bioactive molecule. The trifluoromethyl group is known to improve metabolic stability and bioavailability, which are critical factors in drug design. Studies have indicated that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to improved interactions with biological targets.

Medicine

The medicinal applications of this compound are particularly noteworthy. The triazole ring is a common feature in many pharmaceuticals, including antifungal agents and anticancer drugs. The presence of the trifluoromethyl group can positively influence the pharmacokinetic properties of drug candidates, leading to better absorption and efficacy.

Case Study: Antifungal Activity
Research has shown that triazole derivatives exhibit antifungal properties by inhibiting the enzyme lanosterol demethylase in fungal cells. This mechanism is crucial for developing new antifungal agents that can combat resistant strains of fungi.

Industry

In the industrial sector, this compound can be utilized in developing agrochemicals such as herbicides and fungicides. Its potential bioactivity makes it a candidate for enhancing crop protection products.

Mechanism of Action

The mechanism of action of 5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine and related compounds:

Compound Name & Reference Substituents/Modifications Molecular Formula Molecular Weight Key Features/Activities
Target Compound 5-(3-Trifluoromethylphenyl), 3-amine C₉H₇F₃N₄ 244.18 Strong electron-withdrawing CF₃ group; potential kinase inhibition .
OCM-8 Oxazole-4-carboxamide with 3,4,5-F₃-phenyl C₁₆H₁₂F₃N₅O₂ 379.30 High GSK-3β inhibition potency; >95% HPLC purity.
OCM-10 Oxazole-4-carboxamide with 3-F,4-CF₃-phenyl C₁₆H₁₂F₄N₅O₂ 406.30 Enhanced selectivity for GSK-3β due to CF₃ and fluoro substituents.
N-[2-Fluoro-5-(CF₃)phenyl]-triazol-3-amine 2-Fluoro-5-CF₃-phenyl, imidazole linkage C₁₇H₁₂F₄N₆O 392.32 Gamma-secretase modulator; complex structure with methoxy-imidazole moiety.
3-([3-Cl-5-CF₃-pyridinyl]thio)-triazol-5-amine Pyridinylthio substituent C₈H₅ClF₃N₅S 296.67 Sulfur bridge enhances binding to enzymatic targets; antifungal activity.
5-(2-Naphthalenyl)-triazol-3-amine 2-Naphthyl substituent C₁₂H₁₀N₄ 210.23 Extended aromatic system improves π-π stacking but reduces solubility.
3-Methylthio-triazol-5-amine Methylthio group at C3 C₃H₆N₄S 130.16 Sulfur-containing substituent; lower molecular weight, potential for nucleophilic reactivity.

Structural and Electronic Comparisons

  • Substituent Effects: The trifluoromethyl group in the target compound enhances hydrophobicity and electron-withdrawing effects compared to electron-donating groups (e.g., methoxy in OCM-11 ). This improves membrane permeability and resistance to oxidative metabolism .
  • Heterocyclic Variations :

    • Oxazole derivatives (OCM-8 to OCM-11) show distinct pharmacological profiles due to the oxazole ring’s planar geometry and hydrogen-bond acceptor properties .
    • The 1,2,3-triazole in introduces different tautomerization behavior compared to 1,2,4-triazoles, affecting binding modes in enzyme active sites.

Physicochemical Properties

  • Solubility : Bulky aromatic substituents (e.g., naphthyl in ) reduce aqueous solubility, whereas CF₃ groups balance hydrophobicity and polarity.
  • Tautomerism : The 1,2,4-triazole core can adopt tautomeric forms, influencing crystal packing (e.g., co-crystal in ) and reactivity.

Biological Activity

5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine is a compound with significant potential in medicinal chemistry and drug discovery. This triazole derivative features a trifluoromethyl group attached to a phenyl ring, which may enhance its biological activity due to the unique electronic properties imparted by the trifluoromethyl moiety. Understanding its biological activity is crucial for its application in pharmaceuticals, particularly in cancer therapy and other therapeutic areas.

  • Molecular Formula : C9H7F3N4
  • Molecular Weight : 228.18 g/mol
  • CAS Number : 502686-01-3
  • Purity : 97%+

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Sensory Nerves : Similar compounds have been reported to interact with peripheral sensory trigeminal nerves, potentially influencing pain pathways and sensory perception.
  • Oxidative Phosphorylation : Compounds in this class may act as uncouplers of oxidative phosphorylation in mitochondria, which could lead to altered energy metabolism in cells.
  • Reactivity with Thiols : The high reactivity of the trifluoromethyl group with thiols suggests potential applications in modulating redox-sensitive pathways within cells.

Anticancer Potential

Recent studies have highlighted the anticancer properties of triazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)Reference
HT-29 (Colon Adenocarcinoma)92.4
GXF 251 (Gastric Carcinoma)TBD
LXFA 629 (Lung Adenocarcinoma)TBD
MAXF 401 (Breast Cancer)TBD

The compound's ability to induce apoptosis and inhibit cell proliferation has been noted in several studies, suggesting its potential as an anticancer agent.

Pharmacological Studies

In pharmacological studies, this compound has shown promise as an anti-inflammatory agent and has been explored for its effects on immune modulation . The structure-activity relationship (SAR) analysis indicates that modifications to the triazole ring and the introduction of various substituents can significantly enhance biological activity.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of triazole derivatives on a panel of human cancer cell lines. The results indicated that modifications to the trifluoromethyl group could enhance potency against specific cancer types .
  • Mechanistic Studies : Research focused on understanding the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they activate caspase pathways leading to programmed cell death .

Q & A

Basic: What are the recommended synthetic routes for 5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine, and how can purity be optimized?

The synthesis typically involves cyclocondensation of thiourea derivatives with nitriles or via nucleophilic substitution of pre-functionalized triazole intermediates. For example, microwave-assisted methods (as seen in triazole-thiol derivatives) improve yield and reduce reaction time by enhancing reaction efficiency . Post-synthesis purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures >95% purity. HPLC analysis with UV detection at 254 nm is recommended for purity validation .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6d_6 identify proton environments and confirm substitution patterns (e.g., trifluoromethyl phenyl resonance at ~7.5–8.0 ppm).
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve tautomeric forms and hydrogen-bonding networks. For triazole derivatives, planar triazole rings and dihedral angles (<30°) between substituents are common .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 283.07 for C10_{10}H8_{8}F3_{3}N4_{4}).

Advanced: How does annular tautomerism affect the reactivity and crystallographic data of this compound?

Triazole rings exhibit tautomerism between 1H- and 4H-forms, influenced by substituent electronic properties. For example, electron-withdrawing groups (e.g., trifluoromethyl) stabilize the 1H-tautomer, while amino groups favor π-delocalization in the 3-position. X-ray studies reveal planar triazole rings (mean deviation <0.1 Å) and intermolecular N–H···N hydrogen bonds (2.8–3.0 Å) that stabilize crystal packing . Computational DFT studies (B3LYP/6-311++G**) can predict tautomer stability and guide synthetic design .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., cell lines, concentrations) or compound purity. For example:

  • Antimicrobial assays : Use standardized MIC protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin).
  • Enzyme inhibition : Validate target engagement via SPR or fluorescent probes.
  • Data normalization : Account for solvent effects (DMSO <1% v/v) and cytotoxicity controls. Cross-referencing with structurally similar compounds (e.g., 5-aryl-1,2,4-triazoles) helps identify SAR trends .

Advanced: What computational strategies predict the compound’s pharmacokinetic and binding properties?

  • Molecular docking : AutoDock Vina or Glide (Schrödinger) models interactions with targets like kinases or CYP450 enzymes. Use crystal structures (PDB) for accuracy.
  • ADMET prediction : SwissADME or ADMETLab estimate logP (~2.5), solubility (<20 µg/mL), and blood-brain barrier penetration (low for polar derivatives).
  • MD simulations : GROMACS analyzes stability of ligand-protein complexes (100 ns trajectories, AMBER force field) .

Basic: What safety precautions are essential when handling this compound?

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential dust inhalation.
  • Waste disposal : Segregate halogenated waste (trifluoromethyl group) and neutralize with 10% NaOH before disposal .

Advanced: How does the trifluoromethyl group influence electronic and steric properties in structure-activity relationships (SAR)?

  • Electronically : The -CF3_3 group is strongly electron-withdrawing (-I effect), reducing electron density on the triazole ring and enhancing electrophilic substitution resistance.
  • Sterically : Its bulk (~1.4 Å van der Waals radius) hinders rotation at the phenyl-triazole bond, favoring planar conformations. This enhances binding to hydrophobic pockets (e.g., kinase ATP sites). Compare with -Cl or -OCH3_3 analogs to isolate electronic vs. steric effects .

Basic: What are the primary research applications of this compound?

  • Medicinal chemistry : Core scaffold for kinase inhibitors (e.g., GSK-3β) and antimicrobial agents.
  • Materials science : Precursor for metal-organic frameworks (MOFs) due to N-donor sites.
  • Chemical biology : Photoaffinity probes for target identification via click chemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine

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